molecular formula C12H12O B8534427 3,4-Dimethylnaphthalen-1-ol

3,4-Dimethylnaphthalen-1-ol

Cat. No.: B8534427
M. Wt: 172.22 g/mol
InChI Key: KHKLHLMLAHHODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dimethylnaphthalen-1-ol is a phenolic derivative of naphthalene featuring methyl groups at the 3- and 4-positions and a hydroxyl group at the 1-position. Its molecular formula is C₁₂H₁₂O, with a molecular weight of 172.23 g/mol. The compound’s structure combines aromaticity with steric and electronic effects from the methyl substituents, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

3,4-dimethylnaphthalen-1-ol

InChI

InChI=1S/C12H12O/c1-8-7-12(13)11-6-4-3-5-10(11)9(8)2/h3-7,13H,1-2H3

InChI Key

KHKLHLMLAHHODS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)O)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes critical differences between 3,4-Dimethylnaphthalen-1-ol and analogous naphthalene derivatives:

Compound Name Substituents Functional Group Molecular Weight (g/mol) Key Properties/Applications References
This compound 3,4-dimethyl, -OH (1-position) Phenol 172.23 Synthetic intermediate; potential bioactivity (inferred)
3-Methyltetral-1-one 3-methyl Ketone 160.21 (C₁₁H₁₂O) Antiviral/antitumor precursor
4,4-Dimethyl-3,4-dihydro-2H-naphthalen-1-one 4,4-dimethyl Ketone 188.27 (CAS 2979-69-3) Safety data available (no specific applications)
2-(4-Methoxybenzylidene)-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one 4-methoxybenzylidene, 4,4-dimethyl Ketone 308.39 (C₂₀H₂₀O₂) Reactivity in 1,3-dipolar cycloadditions
6-Isopropyl-3,4-dihydronaphthalen-1-one 6-isopropyl Ketone 188.27 (CAS 60606-92-0) Not specified (structural focus)
Key Observations:
  • Functional Groups : The hydroxyl group in this compound enhances acidity and hydrogen-bonding capability compared to ketone-containing analogs (e.g., 3-Methyltetral-1-one), influencing solubility and reactivity in nucleophilic environments .

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